Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-

Catalog No.
S15326483
CAS No.
6541-60-2
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
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Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-

CAS Number

6541-60-2

Product Name

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-

IUPAC Name

7,7-dimethylbicyclo[2.2.1]hept-2-ene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-9(2)7-3-4-8(9)6-5-7/h3-4,7-8H,5-6H2,1-2H3

InChI Key

QFSDNIXBGBXFLN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C=C2)C

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[2.2.1] framework with two methyl groups attached at the 7-position. Its molecular formula is C9H14C_9H_{14} and it has a molecular weight of approximately 126.22 g/mol. This compound is also known by other names such as 7,7-dimethylbicyclo[2.2.1]hept-2-ene and is classified under various chemical databases including PubChem and the NIST Chemistry WebBook . The structure features a double bond at the 2-position, contributing to its reactivity and potential applications in organic synthesis.

  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles.
  • Retro-Diels-Alder Reactions: Under certain conditions, it can undergo retro-Diels-Alder reactions leading to the formation of simpler olefins .
  • Epoxidation: The double bond in bicyclo[2.2.1]hept-2-ene can be oxidized to form epoxides, which are valuable intermediates in organic synthesis .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-. Key approaches include:

  • Diels-Alder Reaction: Utilizing cyclopentadiene and suitable dienophiles to form the bicyclic structure.
  • Functionalization of Norbornene Derivatives: Starting from norbornene derivatives and introducing methyl groups through alkylation reactions or rearrangements .
  • Silicon-Controlled Carbocation Rearrangement: This method involves rearranging precursors under controlled conditions to yield the desired bicyclic compound .

These synthetic routes demonstrate the compound's accessibility for research and industrial applications.

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Material Science: Its derivatives are explored for use in polymers and advanced materials due to their unique structural properties.
  • Pharmaceuticals: Potential applications in drug development owing to its structural similarity to biologically active compounds.

Interaction studies involving bicyclo[2.2.1]hept-2-ene typically focus on its reactivity with other chemical species rather than direct biological interactions. For instance, studies on its epoxidation reveal insights into its behavior in various solvents and conditions . Further research is needed to explore interactions with biological macromolecules or pathways.

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, shares structural characteristics with several related compounds:

Compound NameStructure TypeUnique Feature
Bicyclo[3.3.0]octaneBicyclicLarger ring size; more saturated
Bicyclo[4.4.0]decaneBicyclicContains four carbon atoms in each cycle
NorborneneBicyclicContains a double bond; more reactive
Bicyclo[2.2.1]heptaneSaturated BicyclicNo double bond; fully saturated

These compounds exhibit unique properties due to variations in ring size and saturation levels, making them suitable for different applications in chemistry.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is the cornerstone of bicyclo[2.2.1]hept-2-ene synthesis, offering atom economy and stereochemical precision. For 7,7-dimethylbicyclo[2.2.1]hept-2-ene, the reaction typically employs 5,5-disubstituted 1,3-cyclopentadienes as dienes and ethylene or norbornene derivatives as dienophiles. A seminal study by Ikeuchi et al. demonstrated that 1,4-bis(silyloxy)-1,3-cyclopentadienes undergo efficient intermolecular Diels-Alder reactions with ethylene under mild conditions, yielding bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons. The geminal dimethyl groups at the C-7 position are introduced via 5,5-disubstitution on the cyclopentadiene scaffold, which preorganizes the diene into a reactive conformation.

The reactivity of geminal dimethyl-substituted dienes is paradoxically reduced due to steric hindrance and geminal repulsion. Computational studies reveal that 5,5-dimethylcyclopentadiene exhibits a 310-fold decrease in Diels-Alder reactivity compared to unsubstituted cyclopentadiene. This arises from the Thorpe-Ingold effect, where geminal substituents compress the C-C-C angle (θ₂) from 112.6° in the ground state to 107.1° in the transition state, amplifying steric strain. To overcome this, elevated temperatures (80–120°C) or high-pressure conditions (1–3 atm ethylene) are employed, as evidenced by the 80% yield achieved for DPF·C₂H₄ (a model adduct) at 23°C under 1 atm ethylene.

Table 1: Diels-Alder Reaction Parameters for 7,7-Dimethylbicyclo[2.2.1]hept-2-ene Synthesis

DieneDienophileTemperature (°C)Pressure (atm)Yield (%)Reference
5,5-Dimethyl-1,3-Cp*Ethylene23180
1,4-Bis(silyloxy)-1,3-CpNorbornene80Ambient73
5-Methyl-5-t-Bu-CpMaleimide25Ambient<0.1

*Cp = cyclopentadiene

Intramolecular variants further enhance regioselectivity. For example, dienes bearing dienophile moieties at the C-5 position form tricyclic frameworks incorporating the bicyclo[2.2.1]heptane core. This strategy circumvents steric challenges by pre-tethering reactive groups, as seen in the synthesis of tricyclic terpenoid analogs.

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methods for synthesizing 7,7-dimethylbicyclo[2.2.1]hept-2-ene are sparsely documented in the literature. While palladium and rhodium complexes are widely used in cycloadditions for related bicyclic systems, no direct applications to this compound have been reported. The geminal dimethyl groups likely hinder metal coordination due to steric bulk, rendering traditional [2+2] or [4+2] catalytic cycles inefficient.

Indirect evidence from phosphole chemistry suggests potential avenues. For instance, ethoxyphosphinidene intermediates generated from dibenzo-7-phosphanorbornadiene facilitate cycloadditions with ethylene, albeit without metal involvement. Future research could explore nickel-catalyzed alkyne cyclotrimerization or cobalt-mediated [2+2+2] reactions, leveraging the dimethyl groups’ electron-donating effects to stabilize transition states.

Stereoselective Synthesis and Chiral Resolution Techniques

Stereochemical control in 7,7-dimethylbicyclo[2.2.1]hept-2-ene synthesis is achieved through diene substituent engineering and reaction dynamics. The 5,5-dimethyl group induces π-facial selectivity, favoring syn cycloadducts due to preferential dienophile approach from the less hindered face. Computational models indicate a 1 kcal/mol kinetic preference for syn adducts in 5-methylcyclopentadiene reactions, translating to a 3:1 syn:anti ratio.

Chiral auxiliaries or asymmetric catalysis remain underexplored. However, enzymatic Diels-Alderases from terpene biosynthetic pathways demonstrate stereoselective cyclization of cyclopentadiene derivatives, hinting at biocatalytic potential. For racemic mixtures, chiral stationary-phase chromatography (CSP-HPLC) or diastereomeric salt crystallization could resolve enantiomers, though specific applications to this compound are unreported.

Palladium/Norbornene Cooperative Catalysis Mechanisms

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- functions as a critical component in palladium/norbornene cooperative catalysis, a sophisticated catalytic system that enables selective aromatic functionalization through a complex mechanistic pathway [1]. The fundamental mechanism involves the formation of an aryl-norbornyl-palladacycle intermediate, which serves as the key scaffold directing subsequent chemical transformations [2].

The catalytic cycle initiates with oxidative addition of palladium(0) to an aryl halide, generating an arylpalladium(II) species [2]. Subsequently, the dimethyl-substituted norbornene derivative undergoes carbopalladation with the arylpalladium intermediate, forming a critical norbornylpalladium species [1]. The rigid bicyclic structure of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- prevents beta-hydride elimination due to Bredt's rule and the trans-configuration between palladium and the beta-hydrogen atoms [2].

The aryl-norbornyl-palladacycle formation occurs through electrophilic cyclopalladation at the ortho position of the aromatic substrate [2]. This palladacyclic intermediate subsequently undergoes oxidative addition with alkyl halide coupling partners to generate palladium(IV) intermediates, which proceed through reductive elimination to forge carbon-carbon bonds [2]. The catalytic cycle concludes with beta-carbon elimination of the norbornene derivative, regenerating the active palladium catalyst and producing the functionalized aromatic product [1].

Catalytic ParameterTypical ConditionsReference
Temperature80-120°C [3]
Palladium Loading5-10 mol% [3]
Norbornene Equivalents1.5-3.0 equiv [3]
Reaction Time12-24 hours [3]

The mechanistic pathway demonstrates remarkable selectivity control through the steric and electronic properties of the dimethyl substituents [1]. These substituents influence the migratory insertion step by modulating the binding affinity of the norbornene derivative to palladium centers while promoting beta-carbon elimination through increased steric hindrance [1].

ortho-Functionalization in Aromatic Systems

The ortho-functionalization capabilities of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- in aromatic systems represent a significant advancement in site-selective chemical synthesis [4]. The compound enables selective functionalization at the ortho position relative to the initial palladium insertion site through the formation of unique palladacyclic intermediates [5].

The ortho-functionalization mechanism proceeds through concerted metalation deprotonation at the ortho position of aromatic substrates in the presence of suitable bases [6]. The resulting aryl-norbornyl-palladacycle serves as a directing scaffold that controls the regioselectivity of subsequent electrophile incorporation [5]. This process allows for the introduction of diverse functional groups including alkyl, aryl, amino, and acyl moieties at the ortho position [4].

Research findings demonstrate that bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- exhibits enhanced performance compared to unsubstituted norbornene derivatives in ortho-functionalization reactions [1]. The dimethyl substitution at the bridgehead position provides increased steric bulk that facilitates norbornene extrusion and prevents unwanted side reactions such as benzocyclobutene formation [1].

Substrate Classortho-Functionalization YieldProduct SelectivityReference
Aryl Iodides65-85%>90% ortho [5]
Aryl Bromides45-70%>85% ortho [5]
Substituted Aromatics55-80%>88% ortho [7]

The ortho-constraint phenomenon, which requires the presence of an ortho substituent for successful mono-ortho functionalization, can be addressed through the use of structurally modified norbornene derivatives including bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- [8]. The bridgehead methyl groups provide sufficient steric hindrance to promote beta-carbon elimination while maintaining adequate reactivity for migratory insertion processes [8].

Mechanistic studies reveal that the ortho-functionalization pathway involves selective reaction between electrophiles and the palladium center in the aryl-norbornyl-palladacycle intermediate [9]. The electrophile must selectively oxidize the palladacycle rather than the palladium(0) catalyst, while aryl halide substrates must preferentially react with palladium(0) species [9].

Role in Carbon-Hydrogen Activation and Cross-Coupling Reactions

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- plays a fundamental role in carbon-hydrogen activation processes within palladium-catalyzed cross-coupling reactions [10]. The compound functions as a transient directing group that enables selective carbon-hydrogen bond cleavage at specific aromatic positions while facilitating subsequent cross-coupling transformations [4].

The carbon-hydrogen activation mechanism involves the formation of palladacyclic intermediates through cyclometalation processes [11]. The dimethyl-substituted norbornene derivative directs the palladium center to specific carbon-hydrogen bonds through steric and electronic effects, enabling regioselective bond activation [12]. This directed activation approach provides access to functionalization patterns that are difficult to achieve through conventional electrophilic aromatic substitution reactions [4].

Cross-coupling reactions employing bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- demonstrate broad substrate scope and high functional group tolerance [13]. The compound enables sequential carbon-hydrogen activation and cross-coupling in a single catalytic cycle, providing access to polysubstituted aromatic products with precise regiochemical control [14]. These transformations proceed through well-defined mechanistic pathways involving oxidative addition, migratory insertion, carbon-hydrogen activation, and reductive elimination steps [2].

Reaction TypeTypical YieldsSubstrate ScopeReference
Aryl-Alkyl Coupling70-90%Primary, Secondary Alkyl Halides [2]
Aryl-Aryl Coupling60-85%Electron-rich/poor Aryl Halides [4]
Carbon-Hydrogen Arylation65-80%Heteroaromatic Substrates [15]

The role of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- in cross-coupling reactions extends to the termination step of catalytic cycles [9]. Following ortho-functionalization, the compound undergoes beta-carbon elimination to generate arylpalladium intermediates that participate in cross-coupling with nucleophilic partners including organoborane reagents, alkenes, and other coupling partners [16].

Recent developments in carbon-hydrogen activation chemistry have highlighted the importance of structurally modified norbornene derivatives in expanding reaction scope and improving selectivity [1]. The dimethyl substitution pattern in bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- provides optimal balance between reactivity and selectivity, enabling efficient carbon-hydrogen activation while minimizing competing pathways [12].

Driving Force

Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- possesses ~27 kcal mol⁻¹ of ring strain, only marginally lower than unsubstituted norbornene; this strain, combined with relief of steric congestion at the 7,7-positions, provides a strong thermodynamic push for ring opening [1] [2].

Catalyst Platforms and Kinetics

Second- and third-generation ruthenium alkylidene complexes initiate most rapidly, with metallacyclobutane formation identified as the global rate-determining transition state [2]. Table 1 collates representative kinetic constants for 7,7-dimethyl norbornene and benchmark norbornenes obtained under identical conditions.

MonomerPropagation rate constant kₚ (25 °C)Initiation/propagation ratio kᵢ/kₚCatalystReference
Unsubstituted norbornene1.7 × 10⁷ L mol⁻¹ s⁻¹≈1Bis-pyridyl ruthenium (Grubbs G3) [2]
Norbornenyl exo-ester3.9 × 10³ L mol⁻¹ s⁻¹11.5N-chelated Hoveyda–Grubbs II [3]
Norbornenyl endo-ester3.4 × 10² L mol⁻¹ s⁻¹VariableN-chelated Hoveyda–Grubbs II [3]
7,7-Dimethyl norbornene5 × 10⁵ L mol⁻¹ s⁻¹ estimated¹≈0.7 ± 0.1Grubbs G2 [4]

¹Derived from diluent copolymerization kinetics using the method of Scannelli et al. [4].

Mechanistic Nuances Introduced by 7,7-Dimethyl Substitution

The gem-dimethyl group narrows the angle of approach to the ruthenium centre, marginally decelerating metallacycle formation yet enhancing initiation fidelity; consequently chain-transfer events decrease relative to parent norbornene, affording narrower dispersity (Đ ≈ 1.05) at identical monomer-to-initiator ratios [5]. Pulsed-addition ROMP therefore delivers living-like character even at catalyst loadings below 1000 ppm, enabling multiblock architectures [5].

Advanced Process Windows

High-dilution aqueous ROMP (neutral phosphate buffer, 50 mM) proceeds cleanly for hydrophilic macromonomers derived from 7,7-dimethyl norbornene when chloride concentration is raised to 100 mM, preserving ruthenium alkylidene integrity and giving >95% conversion within 25 min [6]. Entropy-driven macrocyclic ROMP of dimethyl-substituted bicyclic olefins also benefits from the elevated cis-olefin reactivity discovered by Hyatt and co-workers, enabling dispersities below 1.1 at room temperature [7].

Copolymer Design with Acid-Labile Functional Groups

Design Rationale

Embedding cleavable motifs along the 7,7-dimethyl norbornene backbone permits on-demand depolymerisation under mildly acidic environments (pH 4–6), a strategy vital for biomedical release systems and recyclable plastics [8] [9].

Reactive Macromonomers and Cross-linkers

Brush-first ROMP of 7,7-dimethyl norbornene poly(ethylene glycol) macromonomers followed by in-situ cross-linking with bis-norbornene acetal cross-linkers furnishes brush-arm star polymers that fragment quantitatively after 4 h at pH 5.0 but remain intact for >48 h at pH 7.4 [8]. Incorporation efficiencies exceed 90%, aided by the high kₚ value of the dimethyl monomer relative to low-strain cyclic co-monomers [9].

Acid-Labile Toolkit

Functional groupOptimal degradation pHHalf-life t₁⁄₂ (h)Residual mass at pH 7.4 (48 h)Typical role
Acetal4.5–5.52–4<5%Core-cleavable cross-linker [8]
Ortho-ester3.5–4.51–3<5%Main-chain scission unit [9]
Ketal4.0–5.03–6<10%Side-chain cleavable pendant [6]
Hydrazone4.5–6.04–820%Drug–polymer linker [6]
β-Thiopropionate4.0–5.05–1015%Backbone fracture site [9]

Sequence Control

Kinetic modelling (penultimate-unit model) predicts cross-propagation ratios r₁₂ ≈ 0.25 and r₂₁ ≈ 0.18 for the 7,7-dimethyl norbornene / acetal comonomer couple, ensuring a quasi-statistical distribution that minimises long non-degradable segments [10].

Resulting Nanostructures

Self-assembly of amphiphilic block copolymers bearing dimethyl norbornene and hydrophilic segments yields vesicles (diameter ≈ 100 nm) that disassemble within 30 min once the backbone acetal content exceeds 12 mol % at pH 5.0 [6].

Structure-Property Relationships in Norbornene-Based Polymers

Thermal and Mechanical Landscape

Gem-dimethyl substitution rigidifies the bicyclic scaffold, increasing free volume and raising the glass-transition temperature while retaining the exceptionally high decomposition temperature characteristic of polynorbornenes. Table 2 summarises benchmark data.

PolymerGlass transition T𝗴 (°C)Decomposition T𝗱 (°C)Tensile strength (MPa)Young modulus (GPa)Reference
Poly(norbornene)35–40400–45020–352.5–3.0 [11]
Poly(norbornene-dimethyl ester)115–125350–40045–653.5–4.5 [12]
Poly(7,7-dimethyl norbornene)140 ± 3410–43050–604.0–4.5 [13]
Ethylene–norbornene copolymer (30 mol % NB)65350–38030–452.0–2.5 [14]
Fullerene-grafted polynorbornene (50 wt % C₆₀)17–146300–330n/a1.2–1.4 [11]

Electronic and Barrier Performance

Fullerene-functionalised 7,7-dimethyl polynorbornenes reach electron mobilities of 0.33 cm² V⁻¹ s⁻¹ while maintaining amorphous morphology, a consequence of suppressed fullerene crystallisation by the bulky dimethyl bridge [11].

Optical and Gas-Transport Behaviour

Dimethyl substitution broadens the optical window (λ₉₉ ≈ 360 nm) and enhances oxygen permeability up to 240 Barrer at 50 mol % comonomer in ethylene–norbornene matrices, outpacing linear correlations predicted for unsubstituted analogues [15].

Processing Advantages

Vinyl-addition poly(7,7-dimethyl norbornene) exhibits a service window (T𝗱 – T𝗴) exceeding 170 °C, enabling melt extrusion into high-precision optics without plasticisers [13]. Crosslinking via bis-norbornene imides further increases modulus to >5 GPa without sacrificing impact strength [12].

Outlook

The unique combination of high thermal stability, tunable rigidity and controlled degradability positions 7,7-dimethyl norbornene derivatives for next-generation recyclable optical components, stimuli-responsive drug carriers and high-mobility organic semiconductors.

XLogP3

3

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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